Hexanamide, 2,6-diamino-N-dodecyl-, (S)-

説明

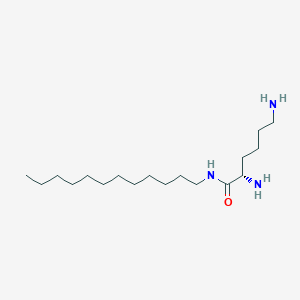

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- is a specialized organic compound with a unique structure that includes both amide and amino functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- typically involves the reaction of dodecylamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques.

化学反応の分析

Types of Reactions

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the formulation of specialty chemicals and materials.

作用機序

The mechanism of action of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hydrophobic dodecyl chain can interact with lipid membranes. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

- Hexanamide, 2,6-diamino-N-dodecyl-, ®-

- Hexanamide, 2,6-diamino-N-dodecyl-, dihydrochloride

Uniqueness

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (S)-enantiomer may exhibit different properties compared to the ®-enantiomer or other derivatives, making it a compound of interest for further research and development.

生物活性

Hexanamide, 2,6-diamino-N-dodecyl-, (S) is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of protein kinase C (PKC). This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₃₃N₃O

- Molecular Weight : 273.46 g/mol

- IUPAC Name : (S)-2,6-diamino-N-dodecylhexanamide

Hexanamide functions primarily as an inhibitor of PKC, which is a family of serine/threonine kinases involved in various cellular signaling pathways. The compound selectively interacts with the regulatory domain of PKC, preventing its activation without affecting other kinases such as PKA or myosin light chain kinase .

Key Mechanisms:

- Inhibition of PKC Activity : Studies have shown that Hexanamide can inhibit the phosphorylation activity of PKC in vitro, demonstrating a marked selectivity compared to other kinases .

- Impact on Cellular Signaling : By inhibiting PKC, Hexanamide influences downstream signaling pathways that regulate cell proliferation, differentiation, and survival .

1. Cellular Effects

Hexanamide has been shown to modulate various cellular processes:

- Cell Proliferation : Inhibition of PKC can lead to reduced cell growth in certain cancer cell lines.

- Differentiation : The compound has been associated with promoting differentiation in specific cell types by altering signaling pathways related to growth factors .

2. Toxicity and Safety Profile

The safety profile of Hexanamide indicates that it may exhibit some cytotoxic effects at higher concentrations. However, it is generally considered safe within therapeutic ranges used in experimental settings .

Case Studies

Several studies have explored the effects of Hexanamide in different biological contexts:

Case Study 1: Cancer Cell Lines

In a study examining the effects on breast cancer cell lines, Hexanamide was found to significantly reduce cell viability and induce apoptosis through the inhibition of PKC-mediated survival signals. The results indicated a potential use for Hexanamide in cancer therapy .

Case Study 2: Neuroendocrine Function

Research on neuroendocrine cells demonstrated that Hexanamide could enhance calcium signaling and neuropeptide secretion by modulating PKC activity. This suggests its potential role in regulating hormone release and neuronal communication .

Comparative Analysis

The table below summarizes the biological activities and effects of Hexanamide compared to other known PKC inhibitors:

| Compound | Selectivity for PKC | Effect on Cell Growth | Induction of Apoptosis | Other Notable Effects |

|---|---|---|---|---|

| Hexanamide | High | Decreased | Yes | Modulates calcium signaling |

| Staurosporine | Moderate | Decreased | Yes | Broad spectrum kinase inhibition |

| H-7 | Low | Variable | Yes | Non-selective kinase inhibition |

特性

IUPAC Name |

(2S)-2,6-diamino-N-dodecylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-13-16-21-18(22)17(20)14-11-12-15-19/h17H,2-16,19-20H2,1H3,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFORZPFABJQKU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445203 | |

| Record name | n-dodecyl lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60654-08-2 | |

| Record name | n-dodecyl lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。